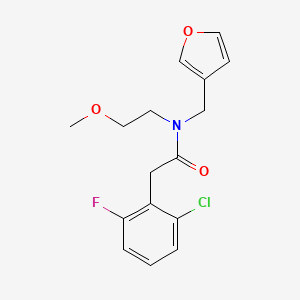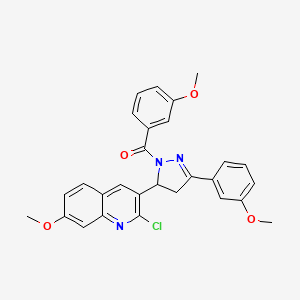![molecular formula C21H16N2O B2647712 [(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene CAS No. 876883-28-2](/img/structure/B2647712.png)
[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The benzimidazole moiety is attached to a prop-2-ynyl group and a methoxynaphthalene group .
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ether, and 1 alkyne .Mecanismo De Acción
The mechanism of action of PBMI-Nap is not fully understood. However, studies have shown that PBMI-Nap inhibits the activity of certain enzymes such as topoisomerase II and histone deacetylase. These enzymes play a crucial role in DNA replication and gene expression, respectively. Inhibition of these enzymes leads to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
PBMI-Nap has been shown to have both biochemical and physiological effects. In vitro studies have shown that PBMI-Nap inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. PBMI-Nap has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBMI-Nap has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. PBMI-Nap has also been shown to have low toxicity, making it a suitable compound for in vitro studies. However, one limitation of PBMI-Nap is its limited solubility in water, which can affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of PBMI-Nap. In medicinal chemistry, PBMI-Nap can be further investigated for its potential as an anticancer and anti-inflammatory agent. In materials science, PBMI-Nap can be used as a building block for the synthesis of new organic semiconductors with improved properties. PBMI-Nap can also be studied for its potential applications in other fields such as catalysis and sensing. Further studies are needed to fully understand the mechanism of action of PBMI-Nap and its potential applications in various fields.
Métodos De Síntesis
The synthesis of PBMI-Nap has been carried out using different methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. In this method, an aryl halide and an organoboron compound are reacted in the presence of a palladium catalyst to form the desired product. Another method involves the condensation reaction of 2-naphthol and 2-aminobenzimidazole in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
PBMI-Nap has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, PBMI-Nap has been investigated for its anticancer properties. Studies have shown that PBMI-Nap inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. PBMI-Nap has also been studied for its potential as an anti-inflammatory agent.
In materials science, PBMI-Nap has been used as a building block for the synthesis of organic semiconductors. These materials have potential applications in the development of electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
Propiedades
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-1-prop-2-ynylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h1,3-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVHFOAJRBGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)
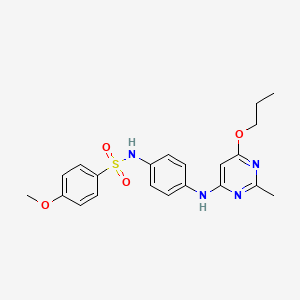
![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)

![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)
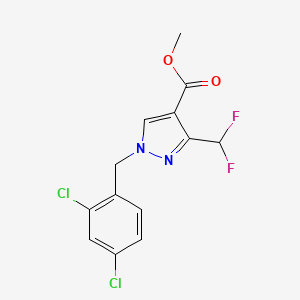

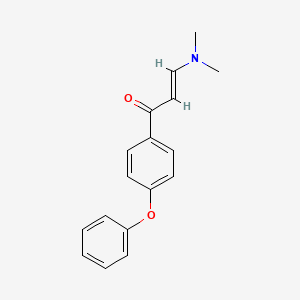
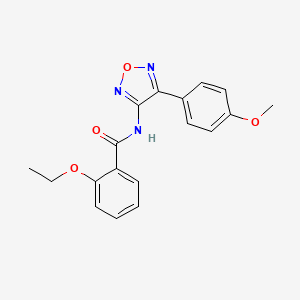
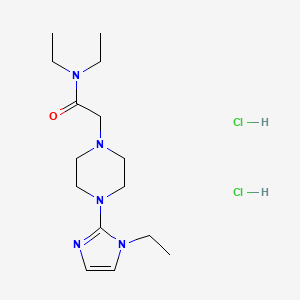
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2647646.png)
